molecular formula C21H11N5O2 B2439290 7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860650-35-7

7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2439290
CAS No.: 860650-35-7
M. Wt: 365.352
InChI Key: BQOHUKYUAUOVJF-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C21H11N5O2 and its molecular weight is 365.352. The purity is usually 95%.
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Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N5O2/c22-10-13-1-3-14(4-2-13)20-24-21-17(11-23)16(7-8-26(21)25-20)15-5-6-18-19(9-15)28-12-27-18/h1-9H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOHUKYUAUOVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C4=NC(=NN4C=C3)C5=CC=C(C=C5)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity

  • IUPAC Name : 7-(1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
  • CAS Number : 860650-35-7
  • Molecular Formula : C21H11N5O2
  • Molecular Weight : 365.35 g/mol

This compound is a member of the triazolo-pyridine family and has garnered attention for its potential biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related triazole compounds have demonstrated antiproliferative effects against various cancer cell lines including lung and breast cancer cells. The mechanism of action often involves the inhibition of angiogenesis and cell proliferation pathways.

The biological activity of this compound may be attributed to its interaction with specific cellular targets involved in cancer progression. The triazole moiety is known for its ability to disrupt various enzymatic processes critical for cancer cell survival and proliferation.

Case Studies

Several studies have explored the synthesis and biological evaluation of triazolo-pyridine derivatives:

  • Antiproliferative Activity : A study synthesized fluorinated derivatives of triazolo-pyridines and evaluated their efficacy against different cancer cell lines. The results indicated that certain modifications led to enhanced antiproliferative effects compared to the parent compounds .
  • Anti-Angiogenic Effects : Research has shown that some triazole derivatives inhibit angiogenesis in vitro and in vivo, suggesting potential applications in cancer therapy .

Comparative Biological Activity Table

Compound NameStructureAnticancer ActivityMechanism
This compoundStructureModerateInhibition of cell proliferation
Fluorinated Triazolo Derivative-High against lung & breast cancer cellsAnti-angiogenic properties
Other Triazole Compounds-Varies by structureEnzyme inhibition

Safety and Toxicology

The compound is classified with several hazard codes indicating potential toxicity (H302, H312, H332) which necessitates caution during handling. Precautionary measures include wearing appropriate protective equipment and ensuring proper ventilation during use .

Scientific Research Applications

Biological Activities

This compound has been investigated for its potential applications in various biological contexts:

Antimicrobial Activity

Research indicates that derivatives of triazolo[1,5-a]pyridine compounds exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that 7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile may also possess similar properties due to its structural characteristics .

Anticancer Potential

Compounds containing triazole rings are known for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Preliminary studies suggest that the compound may interact with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest . Further research is necessary to elucidate the specific pathways involved.

Neuroprotective Effects

Emerging studies suggest that triazole derivatives can exhibit neuroprotective effects. The benzodioxole moiety may contribute to antioxidant activities, potentially protecting neuronal cells from oxidative stress and apoptosis . This opens avenues for exploring the compound's role in neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: Antimicrobial Screening

In a study published in RSC Advances, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various pathogens. Compounds showed significant inhibition zones against Mycobacterium smegmatis, indicating potential as new antimicrobial agents .

Case Study 2: Anticancer Research

Another investigation into triazole-based compounds demonstrated their efficacy in inhibiting cancer cell lines in vitro. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 7-(1,3-benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-ketoesters or acrylonitriles under basic conditions (e.g., NaH or Butyllithium). For example, a similar triazolopyridine derivative was synthesized using 3-methoxy-2-propanenitrile and 2-(1,2,4-triazol-5-yl)acetonitrile, yielding 73–79% under optimized conditions . Key factors include:

  • Base selection : Butyllithium promotes nucleophilic substitution in halogenated acrylonitriles, while NaH is preferred for non-halogenated substrates.

  • Temperature : Reactions typically proceed at 60–80°C to avoid side-product formation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating pure products .

    Table 1 : Comparative Reaction Conditions and Yields

    Substrate PairBaseTemp (°C)Yield (%)Reference
    3-Bromo-3-phenyl-2-propenenitrile + 5-phenyl-1H-1,2,4-triazole-3-acetonitrileButyllithium7079
    3-Methoxy-2-propanenitrile + 2-(1,2,4-triazol-5-yl)acetonitrileNaH6073

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.7–8.96 ppm) and nitrile carbons (δ ~118–122 ppm). Discrepancies in δ values between studies (e.g., δ 7.75 in vs. δ 7.77 in ) may arise from solvent polarity (CDCl3 vs. DMSO-d6) or substituent electronic effects .
  • IR : The C≡N stretch appears at 2179–2184 cm⁻¹, confirming nitrile functionality .
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z 494 [M⁺] in ) help validate molecular weight and structural integrity.

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of cyclocondensation reactions in triazolopyridine synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify favored reaction pathways. For example, electron-withdrawing groups (e.g., -CN) on the phenyl ring increase electrophilicity at the pyridine C8 position, directing cyclization . Experimental validation via substituent screening (e.g., replacing 4-cyanophenyl with 4-methoxyphenyl) confirms computational predictions .

Q. What strategies address contradictory spectral data in structurally similar analogs?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl3) to isolate solvent-induced shifts.
  • X-ray Crystallography : Resolve ambiguities in substituent positioning. For instance, used single-crystal X-ray diffraction (R factor = 0.045) to confirm the benzodioxole orientation in a related compound .
  • Dynamic NMR : Detect conformational exchange in flexible regions (e.g., isoquinoline rings in ) causing signal splitting .

Q. How does the electronic nature of substituents influence the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Cyano Groups : The electron-deficient 4-cyanophenyl moiety enhances resistance to oxidation by stabilizing the aromatic system. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation in nitrile-containing derivatives vs. 15% in non-cyano analogs .
  • Benzodioxole Ring : The electron-donating OCH2O group increases susceptibility to hydrolytic cleavage. Controlled humidity studies (pH 1–13) reveal decomposition above pH 10, forming catechol derivatives .

Experimental Design Considerations

Q. How to optimize reaction scalability for multi-gram synthesis while minimizing impurities?

  • Methodological Answer :

  • Stepwise Heating : Ramp temperature gradually (e.g., 50°C → 80°C over 2 hours) to reduce exothermic side reactions.
  • Catalyst Screening : Pd/C or zeolites improve yield in scaled-up heterocyclizations (e.g., 85% yield at 10 g scale vs. 73% at 1 g scale) .
  • In-line Analytics : Use HPLC-MS to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. Why do IR spectra for analogous compounds show varying C≡N stretching frequencies (2179–2184 cm⁻¹)?

  • Methodological Answer : The shift arises from conjugation effects. Electron-withdrawing substituents (e.g., -NO2) increase nitrile polarization, raising ν(C≡N) to 2184 cm⁻¹, while electron-donating groups (e.g., -OCH3) reduce it to 2179 cm⁻¹. This aligns with data from (2184 cm⁻¹ for -CN/-OCH3) and (2179 cm⁻¹ for -NO2/-CN) .

Environmental and Safety Considerations

Q. What protocols ensure safe handling of nitrile-containing intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of toxic vapors .
  • PPE : Nitrile gloves (≥8 mil thickness) and full-face respirators with organic vapor cartridges are mandatory .
  • Waste Disposal : Neutralize nitrile residues with 10% NaOH before incineration to prevent HCN release .

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